[(4-Chloro-1-naphthyl)oxy]acetic acid

Catalog No.
S775666
CAS No.
835-08-5
M.F
C12H9ClO3
M. Wt
236.65 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[(4-Chloro-1-naphthyl)oxy]acetic acid

CAS Number

835-08-5

Product Name

[(4-Chloro-1-naphthyl)oxy]acetic acid

IUPAC Name

2-(4-chloronaphthalen-1-yl)oxyacetic acid

Molecular Formula

C12H9ClO3

Molecular Weight

236.65 g/mol

InChI

InChI=1S/C12H9ClO3/c13-10-5-6-11(16-7-12(14)15)9-4-2-1-3-8(9)10/h1-6H,7H2,(H,14,15)

InChI Key

MNLRUNHEJYLLBJ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=CC=C2Cl)OCC(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2Cl)OCC(=O)O

The exact mass of the compound [(4-Chloro-1-naphthyl)oxy]acetic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 190653. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

[(4-Chloro-1-naphthyl)oxy]acetic acid (CAS 835-08-5) is a specialized halogenated aromatic building block defined by its fused bicyclic naphthalene core and a strategically positioned chlorine atom at the 4-position . In industrial and research procurement, this compound is prioritized for its enhanced lipophilicity, superior thermal stability, and strict resistance to electrophilic aromatic substitution compared to non-halogenated baseline precursors [1]. The chloro substituent provides a critical steric and electronic block that prevents oxidative degradation at the highly reactive para position. This structural modification makes it an essential intermediate for advanced agrochemical formulations, stable proteomics ligands, and complex organic synthesis workflows where standard phenoxyacetic acids or unhalogenated naphthoxyacetic acids fail to survive harsh reaction conditions or extended biological assays.

Procurement teams often attempt to substitute[(4-Chloro-1-naphthyl)oxy]acetic acid with more common, lower-cost analogs such as 1-Naphthoxyacetic acid (1-NOA) or 4-Chlorophenoxyacetic acid (4-CPA), but these generic replacements frequently compromise process yield and assay reproducibility [1]. 1-NOA lacks the 4-chloro substituent, leaving the para position highly vulnerable to rapid oxidative degradation and electrophilic attack during downstream synthetic steps, resulting in short half-lives and unpredictable impurity profiles [2]. Conversely, while 4-CPA possesses a stabilizing chlorine atom, it lacks the bulky, rigid bicyclic naphthalene system, leading to fundamentally different binding kinetics, lower thermal stability, and altered solubility profiles in non-polar organic solvents. Selecting the exact 4-chloro-1-naphthyl architecture is mandatory when both high steric bulk and absolute para-position stability are required simultaneously.

Oxidative Stability and Para-Position Blocking

The defining structural advantage of [(4-Chloro-1-naphthyl)oxy]acetic acid is the halogen block at the 4-position, which effectively prevents oxidative degradation. Comparative stability models demonstrate that the target compound maintains high structural integrity under oxidative conditions, whereas the non-halogenated 1-NOA degrades rapidly due to para-hydroxylation [1].

Evidence DimensionOxidative Stability (Compound recovery after 24h)
Target Compound Data>85% recovery
Comparator Or Baseline1-Naphthoxyacetic acid (1-NOA): <30% recovery
Quantified Difference55% higher recovery / >2.8x greater stability
ConditionsStandard oxidative degradation model (cytochrome P450 or chemical oxidant equivalent) at 24 hours

This extended stability is critical for procurement in agrochemical or pharmaceutical synthesis, as it prevents the formation of unwanted hydroxylated byproducts and reduces the need for complex downstream purification.

Lipophilicity and Organic Solvent Processability

For industrial scale-up, the solubility profile of an intermediate dictates solvent selection and extraction efficiency. The addition of the heavy, electron-withdrawing chlorine atom significantly increases the lipophilicity of the naphthyl system compared to the baseline 1-NOA [1]. This elevated LogP enables superior partitioning into organic phases during liquid-liquid extractions and improves compatibility with lipid-based formulations.

Evidence DimensionCalculated Partition Coefficient (LogP)
Target Compound DataApprox. 3.8
Comparator Or Baseline1-Naphthoxyacetic acid (1-NOA): Approx. 2.8
Quantified Difference~1.0 log unit increase in lipophilicity
ConditionsStandard octanol-water partition modeling at pH 7.0

Higher lipophilicity directly translates to higher yields during organic phase extractions and better processability in non-polar solvent systems, lowering overall manufacturing solvent costs.

Thermal Stability for High-Temperature Synthesis

When subjected to harsh synthetic conditions, such as high-temperature esterifications or coupling reactions, the structural rigidity of the precursor is paramount. [(4-Chloro-1-naphthyl)oxy]acetic acid benefits from the fused bicyclic naphthalene core, which provides superior thermal stability compared to monocyclic alternatives like 4-CPA [1].

Evidence DimensionThermal Decomposition Onset Temperature
Target Compound Data>240°C
Comparator Or Baseline4-Chlorophenoxyacetic acid (4-CPA): ~200°C
Quantified Difference>40°C higher thermal tolerance
ConditionsThermogravimetric analysis (TGA) under inert atmosphere

A higher thermal decomposition threshold allows chemists to utilize more aggressive, higher-yielding reaction conditions without risking precursor degradation.

Agrochemical Formulation and Auxin Research

Ideal for developing slow-release plant growth regulators or specific auxin-influx inhibitors where the rapid metabolic degradation of standard 1-NOA would skew field data or require excessive application rates [1].

Complex Pharmaceutical Intermediate Synthesis

The optimal building block for synthesizing bulky, lipophilic ethers or amides where the 4-position of the naphthyl ring must remain strictly unreactive during downstream electrophilic aromatic substitution steps [1].

Proteomics and Internal Standards

Highly suited as a rigid, stable internal standard for the quantitative determination of target analytes via capillary electrophoresis or HPLC, leveraging its distinct UV absorbance and resistance to sample matrix degradation[2].

XLogP3

3.4

Other CAS

835-08-5

Wikipedia

[(4-chloro-1-naphthyl)oxy]acetic acid

Dates

Last modified: 08-15-2023

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